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molecular formula C10H15NO3 B8284052 4-(2-Aminoethyl)-3-methoxymethoxyphenol

4-(2-Aminoethyl)-3-methoxymethoxyphenol

Cat. No. B8284052
M. Wt: 197.23 g/mol
InChI Key: OQTROYRREGMXPU-UHFFFAOYSA-N
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Patent
US07563822B2

Procedure details

A mixture of 18.00 g of 2-(4-benzyloxy-2-methoxymethoxyphenyl)ethylamine, 3.6 g of 10% palladium on carbon (Degussa Inc.: E101 NE/W) and 230 mL of ethanol was stirred under a hydrogen atmosphere at room temperature for 1 hour. After the catalyst was filtered off through a diatomaceous earth, the filtrate was concentrated under reduced pressure to give 12.65 g of 4-(2-aminoethyl)-3-methoxymethoxyphenol as a colorless solid.
Name
2-(4-benzyloxy-2-methoxymethoxyphenyl)ethylamine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[C:11]([O:18][CH2:19][O:20][CH3:21])[CH:10]=1)C1C=CC=CC=1>[Pd].C(O)C>[NH2:17][CH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][C:11]=1[O:18][CH2:19][O:20][CH3:21]

Inputs

Step One
Name
2-(4-benzyloxy-2-methoxymethoxyphenyl)ethylamine
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCN)OCOC
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off through a diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCC1=C(C=C(C=C1)O)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 12.65 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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